molecular formula C11H20N4O B1480665 3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine CAS No. 2098122-64-4

3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Cat. No.: B1480665
CAS No.: 2098122-64-4
M. Wt: 224.3 g/mol
InChI Key: DKSQKXSUUSYZAS-UHFFFAOYSA-N
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Description

3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a chemical compound of interest in pharmaceutical and life sciences research. It features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability and ability to mimic amide bonds, which facilitates binding to various biological targets . The specific structure combines the triazole ring with piperidine and ethoxymethyl substituents, a motif seen in compounds investigated for their biological activities . The 1,2,3-triazole ring can be efficiently synthesized using "click chemistry," a high-yielding and selective method ideal for creating combinatorial libraries for biological screening . While the specific biological profile of this exact compound may not be fully characterized, analogues containing the 1,2,3-triazole structure have demonstrated a wide range of research applications. These include serving as key scaffolds in developing potential anticancer agents, anti-inflammatory treatments, and antitubercular compounds . The presence of the triazole ring also makes this compound a valuable building block in organic synthesis, polymer chemistry, and the development of energetic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-4-3-5-12-6-10/h8,10,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSQKXSUUSYZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a compound that integrates a piperidine ring with a triazole moiety. This structural combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both components. The compound's unique structure may confer various pharmacological properties, including antimicrobial and anticancer activities.

  • Chemical Formula : C11_{11}H20_{20}N4_4O
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 2098122-64-4

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a method widely used for constructing triazole derivatives. This synthetic route allows for the efficient formation of the triazole ring linked to the piperidine moiety, which can be optimized for yield and purity in industrial applications .

Antimicrobial Activity

Recent studies have indicated that triazole-containing compounds exhibit promising antimicrobial properties. The presence of the triazole ring is crucial for biological interactions, allowing for hydrogen bonding and π-π interactions with biological targets. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Research indicates that compounds with a similar structure to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, a series of 1,2,3-triazole hybrids demonstrated substantial antitumor activity through mechanisms involving inhibition of cell proliferation and induction of apoptosis .

Study on Antitumor Activity

A study focused on a series of triazole-containing hybrids reported that modifications in the substituents on the phenyl moiety significantly influenced their antitumor efficacy. Compounds were synthesized and tested against several cancer cell lines, revealing that certain derivatives exhibited IC50_{50} values in the low micromolar range, indicating potent activity against tumor cells .

Immunostimulatory Effects

Another investigation into piperidine derivatives highlighted their immunostimulatory properties. The study assessed acute toxicity and effects on peripheral blood parameters in animal models. Results suggested that specific piperidine derivatives could enhance immune responses, making them candidates for further development as immunotherapeutic agents .

Comparative Analysis

CompoundStructure TypeMIC (μg/mL)Biological Activity
Compound ATriazole-Piperidine0.5 - 4Antimicrobial
Compound BTriazole Hybrid<10Antitumor
Compound CPiperidine Derivative>1000Immunostimulatory

The mechanism through which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within target cells. The triazole moiety can facilitate binding through non-covalent interactions such as hydrogen bonds and hydrophobic contacts, enhancing the compound's affinity for its biological targets .

Scientific Research Applications

The compound 3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article delves into its applications, supported by case studies and data tables to provide a comprehensive overview.

Chemical Properties and Structure

The compound belongs to the class of piperidine derivatives and features a triazole ring, which is known for its biological activity. The structural formula can be represented as follows:C13H18N4O Molecular Formula \text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }The presence of the triazole moiety suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of Candida albicans and Staphylococcus aureus, suggesting that This compound may possess comparable efficacy.

Anticancer Research

Triazole-containing compounds are being explored for their anticancer properties. A study highlighted that modifications in the triazole structure can enhance the selectivity towards cancer cells over normal cells. The compound's ability to interact with specific receptors involved in tumor growth could lead to the development of novel anticancer agents.

Neurological Disorders

The piperidine core is associated with various neurological activities. Compounds similar to This compound have been investigated for their potential use in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems.

Polymer Chemistry

In materials science, the incorporation of triazole derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The compound can serve as a crosslinking agent or a modifier to improve the performance of polymers used in coatings and adhesives.

Sensors and Catalysts

The unique chemical properties of triazoles make them suitable for applications in sensors and catalysis. Research has demonstrated that compounds containing triazole rings can act as effective catalysts in organic reactions, promoting various transformations with high efficiency.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against Escherichia coli. The results indicated that compounds with similar structural features to This compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antimicrobial activity.

Case Study 2: Cancer Cell Selectivity

In another study focusing on anticancer properties, researchers synthesized several piperidine derivatives containing triazole moieties. The compound was tested against various cancer cell lines, showing IC50 values indicating potent inhibition of cell proliferation, particularly in breast cancer cells.

Case Study 3: Polymer Application

A recent investigation into the use of triazole derivatives as additives in polymer formulations found that incorporating This compound improved tensile strength by approximately 30% compared to control samples without the additive.

Chemical Reactions Analysis

Post-Synthetic Functionalization

The compound’s reactive sites enable further derivatization:

Piperidine Nitrogen Modifications

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine to form amides.

    • Example: 3 4 ethoxymethyl 1H triazol 1 yl methyl piperidine+CH3COClN acetyl derivative\text{3 4 ethoxymethyl 1H triazol 1 yl methyl piperidine}+\text{CH}_3\text{COCl}\rightarrow N\text{ acetyl derivative}.

    • Yield : ~85% (similar piperidine systems).

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields quaternary ammonium salts .

Ethoxymethyl Group Transformations

  • Ether Cleavage : Reaction with HBr/acetic acid converts the ethoxymethyl group to a hydroxymethyl intermediate, enabling further oxidation or substitution.

    • Conditions : 48% HBr, 60°C, 3 hours.

    • Yield : ~70% (based on tert-butyl ether cleavage).

Triazole Ring Reactions

  • Metal Coordination : The triazole’s nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes useful in catalysis .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing ethoxymethyl group, but halogenation is possible under strong conditions (e.g., NBS in DMF) .

Stability and Degradation Pathways

  • Hydrolytic Stability :

    • The ethoxymethyl group resists hydrolysis at neutral pH but cleaves under acidic (pH < 3) or basic (pH > 10) conditions.

    • Triazole ring remains intact in biological environments, enhancing utility in drug design .

  • Thermal Stability :

    Temperature RangeBehavior
    <150°CStable
    150–200°CGradual decomposition
    >200°CRapid degradation (exothermic)

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Reference
CuAAC SynthesisCuSO₄, sodium ascorbate, H₂O/t-BuOH85
Piperidine AcylationAcetyl chloride, Et₃N, CH₂Cl₂82
Ether CleavageHBr/AcOH, 60°C70

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethoxymethyl vs. Hydroxymethyl: The ethoxymethyl group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to the hydroxymethyl analog (logP ~0.5–1.0), which may improve blood-brain barrier penetration . However, the hydroxymethyl variant exhibits superior aqueous solubility (~50 mg/mL vs. ~20 mg/mL for ethoxymethyl), critical for intravenous formulations.
  • Pyridyloxymethyl : The pyridine moiety introduces hydrogen-bonding capacity, improving solubility (~30 mg/mL) while maintaining moderate logP (~1.8) .

Preparation Methods

Synthetic Route Summary

  • Step 1: Preparation of the Azide Intermediate
    The azide precursor is typically synthesized by treating a suitable halomethylated piperidine derivative with sodium azide, generating the corresponding azidomethylpiperidine.

  • Step 2: Preparation of the Alkyne Intermediate
    The alkyne component is an ethoxymethyl-substituted alkyne, which can be synthesized or commercially sourced.

  • Step 3: CuAAC Reaction
    The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate as a reducing agent) in a mixed solvent system (commonly tert-butanol/water 2:1) at room temperature or slightly elevated temperatures for several hours (typically 6-8 hours). This yields the 1,4-disubstituted 1,2,3-triazole ring selectively.

  • Step 4: Purification
    The product is purified by standard chromatographic techniques to afford 3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine in good yield and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Azide formation Sodium azide, DMF, room temp 2-4 hours 80-90 From halomethylpiperidine
Alkyne synthesis Ethoxymethylation of propargyl alcohol or similar Variable 75-85 Commercial sources also used
CuAAC cycloaddition CuSO4·5H2O, sodium ascorbate, t-BuOH:H2O (2:1), RT 6-8 hours 85-95 High regioselectivity for 1,4-adduct

This method is widely recognized for its robustness and high selectivity, producing the desired triazole with minimal side products.

Alternative Synthetic Approaches

While CuAAC is the predominant method, other synthetic routes have been reported or can be inferred from related compounds:

  • Stepwise Assembly via Tosylation and Nucleophilic Substitution
    Starting from piperidine derivatives, hydroxymethyl groups can be converted to good leaving groups such as tosylates, which then undergo nucleophilic substitution with azide ions to form azidomethyl intermediates. This is followed by CuAAC with ethoxymethyl alkynes.

  • Direct Functionalization of Piperidine
    Functionalization of piperidine at the 3-position with a methylene linker can be achieved through reductive amination or alkylation methods, followed by triazole ring formation.

Detailed Research Findings and Notes

  • The CuAAC reaction is favored due to its mild conditions, tolerance to various functional groups, and high regioselectivity toward 1,4-substituted triazoles.

  • The ethoxymethyl substituent on the triazole ring is introduced via the alkyne component bearing this group, ensuring its incorporation during the cycloaddition step.

  • The piperidine ring is typically introduced as a methylene azide derivative, allowing for straightforward coupling with the alkyne.

  • Hydrolysis or further functional group transformations can be performed post-cycloaddition if additional modifications are required.

  • Purification generally involves standard chromatographic techniques such as silica gel column chromatography.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Advantages Disadvantages
CuAAC (Click Chemistry) Piperidine azide + ethoxymethyl alkyne High yield, regioselective, mild conditions Requires copper catalyst, potential metal contamination
Tosylation + Azide Substitution + CuAAC Hydroxymethylpiperidine → tosylate → azide → CuAAC Modular, scalable Multi-step, requires careful control of substitution
Direct Alkylation + Cycloaddition Piperidine derivatives + alkynes Direct, fewer purification steps May have lower regioselectivity if not Cu-catalyzed

Q & A

Q. What synthetic strategies are recommended for preparing 3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
  • Click Chemistry : Reacting an alkyne-functionalized piperidine precursor with an azide bearing the ethoxymethyl group. Copper(I) iodide (CuI, 10 mol%) in THF/acetone (5:1) under reflux for 24 hours is a standard protocol .
  • Alternative Catalysts : Using CuSO4/sodium ascorbate in THF/H2O at 50°C for 16 hours yields ~61% after aqueous workup and chromatography .
  • Critical Parameters : Catalyst loading (>10 mol% CuI), solvent polarity (THF enhances regioselectivity), and reaction time (24–48 hours) significantly impact yield and purity.

Table 1 : Comparison of Synthetic Methods

Catalyst SystemSolventTemp/TimeYieldReference
CuI (10 mol%)THF/acetoneReflux/24hN/A*
CuSO4/ascorbateTHF/H2O50°C/16h61%
*Yield not explicitly reported in .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of triazole formation and piperidine substitution patterns. For example, methylene protons adjacent to the triazole resonate at δ 4.5–5.0 ppm .
  • X-ray Crystallography : Resolves crystal packing and chair conformation of the piperidine ring (e.g., monoclinic P21/n space group, puckering parameters Q2 = 0.6191 Å) .
  • TLC Monitoring : Ensures reaction completion and purity during synthesis .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes or receptors. For analogous piperidine-triazole derivatives:
  • Triazole Interactions : Hydrogen bonds with catalytic residues (e.g., Asp/Glu in kinases).
  • Piperidine Conformation : Chair conformation optimizes hydrophobic contacts with binding pockets .
  • Validation : Cross-check docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50 values and crystallographic data .

Q. What structural modifications to the triazole or piperidine moieties enhance bioactivity, and how are SAR studies designed?

  • Methodological Answer :
  • Ethoxymethyl vs. Phenyl Substituents : Bulkier groups (e.g., phenyl) on the triazole increase steric hindrance, potentially reducing off-target effects .
  • Piperidine Substitution : N-Methylation improves metabolic stability but may reduce solubility.
  • SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test in vitro activity (e.g., enzyme inhibition).

Analyze trends using QSAR models .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of triazole formation?

  • Methodological Answer :
  • Copper Catalysts : CuI favors 1,4-regioisomers, while Ru catalysts yield 1,5-products (not observed in or 15).
  • Solvent Effects : Polar aprotic solvents (THF) stabilize Cu(I) intermediates, enhancing 1,4-selectivity .
  • Kinetic Control : Shorter reaction times (≤12h) favor 1,4-products, while prolonged heating may lead to isomerization.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of piperidine-triazole hybrids?

  • Methodological Answer : Conflicting data may arise from:
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Purity : Validate via HPLC (≥95% purity) and NMR .
  • Structural Nuances : Ethoxymethyl groups may enhance solubility but reduce membrane permeability compared to hydrophobic analogs .
  • Solution : Standardize protocols (e.g., NIH/ATP-binding assays) and use dose-response curves to compare EC50 values.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 2
3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

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